2-(2,6-Dimethylpyrimidin-4-yl)isoindoline
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Overview
Description
2-(2,6-Dimethylpyrimidin-4-yl)isoindoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an isoindoline core substituted with a 2,6-dimethylpyrimidin-4-yl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline scaffold . This method is advantageous due to its simplicity and high yield. Another approach involves the use of donor-acceptor cyclopropanes in a domino reaction with primary amines, leading to the formation of isoindoline derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyrimidin-4-yl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroisoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include isoindoline-1,3-dione derivatives, dihydroisoindoline derivatives, and various substituted isoindolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)isoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline core but lacks the pyrimidinyl substitution.
2-(2,6-Dimethylphenyl)isoindoline: Similar structure but with a phenyl group instead of a pyrimidinyl group.
2-(2,6-Dimethylpyrimidin-4-yl)isoindoline-1,3-dione: Contains additional carbonyl groups at positions 1 and 3 of the isoindoline ring.
Uniqueness
This compound is unique due to the presence of the 2,6-dimethylpyrimidin-4-yl group, which enhances its chemical reactivity and potential biological activity. This substitution pattern allows for diverse chemical modifications and applications, distinguishing it from other isoindoline derivatives .
Biological Activity
2-(2,6-Dimethylpyrimidin-4-yl)isoindoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O. Its structure features a pyrimidine ring connected to an isoindoline moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:
- In Vitro Studies : Compounds derived from pyrimidine and isoindoline structures have shown activity against various pathogens. A study indicated that certain derivatives exhibited significant efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 50 µg/mL |
Compound B | Escherichia coli | 100 µg/mL |
Compound C | Candida albicans | 200 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. In cell line studies:
- Cell Viability Assays : The compound showed dose-dependent cytotoxicity in various cancer cell lines, with IC50 values ranging from 10 to 30 µM. This suggests potential for further development as an anticancer agent .
Understanding the mechanisms through which this compound exerts its biological effects is crucial:
- Inhibition of Efflux Pumps : Research indicates that some derivatives can inhibit efflux pumps in bacteria, enhancing their antimicrobial efficacy by preventing the expulsion of antibiotics from bacterial cells .
- Cellular Permeabilization : Flow cytometry studies have demonstrated that these compounds can disrupt bacterial membranes, leading to increased permeability and cell death .
Study on Antimicrobial Efficacy
A study conducted by Al-Zaydi et al. (2017) synthesized a series of pyrimidine derivatives and evaluated their antimicrobial activity. Among these, certain compounds showed comparable activity to standard antibiotics like ampicillin against resistant strains of bacteria .
Cytotoxicity Assessment
Research published by Gupta et al. (2016) assessed the cytotoxic effects of various thiazolidinone derivatives related to isoindoline structures. The findings revealed moderate-to-good activity against cancer cell lines, highlighting the potential for further exploration in cancer therapeutics .
Properties
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-7-14(16-11(2)15-10)17-8-12-5-3-4-6-13(12)9-17/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCFRFHXZYKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.